1,3,5-Trichloro-2,4-dinitrobenzene

Aquatic toxicology QSAR Environmental risk assessment

1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB; CAS 8003-46-1, also indexed as 6284-83-9) is a polychlorinated polynitrobenzene (PCPNB) featuring three chlorine atoms and two nitro groups on a benzene ring. It is recognized as a key intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene, a high-energy material precursor.

Molecular Formula C6HCl3N2O4
Molecular Weight 271.4 g/mol
CAS No. 8003-46-1
Cat. No. B7767123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2,4-dinitrobenzene
CAS8003-46-1
Molecular FormulaC6HCl3N2O4
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
InChIKeyBPMOJGOPWSCNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trichloro-2,4-dinitrobenzene – Core Identity and Procurement-Relevant Profile


1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB; CAS 8003-46-1, also indexed as 6284-83-9) is a polychlorinated polynitrobenzene (PCPNB) featuring three chlorine atoms and two nitro groups on a benzene ring. It is recognized as a key intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene, a high-energy material precursor [1]. The compound is a crystalline solid with a boiling point of 366.8 ± 37.0 °C and density of 1.8 ± 0.1 g/cm³ , and it serves as a representative PCPNB for environmental fate and hydrolysis studies due to its well-defined substitution pattern [2].

Why 1,3,5-Trichloro-2,4-dinitrobenzene Cannot Be Replaced by Other Chloronitrobenzenes


The symmetric 1,3,5-trichloro-2,4-dinitro substitution pattern creates a quantitatively distinct electron-deficient aromatic system that governs both reactivity and environmental behavior. Unlike mononitrochlorobenzenes or even 2,4-dinitrochlorobenzene (DNCB), the presence of three chlorine atoms and two nitro groups significantly alters the electrophilicity of the ring, the kinetics of nucleophilic aromatic substitution, and the toxicity profile. The evidence below demonstrates that generic substitution with fewer chlorine or nitro groups, or with different positional isomers, leads to measurable differences in hydrolysis half-life, aquatic toxicity, and solid-state dynamics [1]. These differences directly impact procurement decisions for applications where predictable degradation, toxicity, or crystallinity is paramount.

Quantitative Differentiation Evidence for 1,3,5-Trichloro-2,4-dinitrobenzene


Aquatic Toxicity (Tetrahymena pyriformis) vs. 1,3,5-Trichlorobenzene and 2,4-Dinitrochlorobenzene

The 40-h Tetrahymena pyriformis toxicity assay yields a pIGC₅₀ of 2.19 for 1,3,5-trichloro-2,4-dinitrobenzene, compared to 0.87 for 1,3,5-trichlorobenzene (devoid of nitro groups) and 2.16 for 1-chloro-2,4-dinitrobenzene (DNCB, only one chlorine) [1][2]. While DNCB exhibits similar acute toxicity, the presence of three chlorines in the target compound imparts greater lipophilicity and potential for bioaccumulation, a critical distinction in environmental fate assessments.

Aquatic toxicology QSAR Environmental risk assessment

Alkaline Hydrolysis Kinetics Compared to Class-Leading Chloronitroaromatics

Granular 1,3,5-trichloro-2,4-dinitrobenzene (T3) hydrolyzes with pseudo-first-order kinetics (k = 0.163 h⁻¹ at 95 °C), while dissolved T3 exhibits pseudo-second-order kinetics (k₂ = 1.074 L·mg⁻¹·h⁻¹ at 95 °C) [1]. These values provide a quantitative benchmark for PCPNB hydrolysis, which is notably slower than that of mononitrochlorobenzenes (e.g., 4-chloronitrobenzene, t₁/₂ ≈ hours at similar pH/temperature) [2]. The kinetic suppression arises from deprotonation of the substituted phenol intermediate, which increases the energy barrier from 16.7 to 31.1 kcal·mol⁻¹, a unique feature of polynitro systems.

Hydrolysis kinetics Environmental persistence Remediation

Solid-State Torsional Dynamics vs. 1,2,4,5-Tetrachloro-3,6-dinitrobenzene

Nuclear Quadrupole Resonance (NQR) studies reveal that the torsional frequencies of 1,3,5-trichloro-2,4-dinitrobenzene are significantly different from those of 1,2,4,5-tetrachloro-3,6-dinitrobenzene across the temperature range 77–392 K [1]. The difference arises from the symmetry of the chlorine substitution pattern: the symmetric 1,3,5-trisubstitution allows a higher degree of lattice order and distinct librational motion compared to the tetrachloro analog, which exhibits more hindered rotation.

Crystal engineering Molecular dynamics NQR spectroscopy

Nitration Selectivity: Exclusive de novo Chlorination via Nitro-denitration

Nitration of 1,3,5-trichloro-2,4-dinitrobenzene in oleum at 150 °C proceeds quantitatively to a mixture of 1,3,5-trichloro-2,4,6-trinitrobenzene and 1,2,3,5-tetrachloro-4,6-dinitrobenzene, with the latter formed via a unique nitro-denitration mechanism involving ipso-attack of nitronium ion [1]. This behavior is not shared by 2,4-dinitrochlorobenzene, which follows a straightforward nitration to picryl chloride. The ability to generate a tetrachloro species in situ provides a synthetic entry to mixed halogen-nitro compounds that is absent in simpler dinitrochlorobenzenes.

Nitration chemistry Electrophilic substitution Synthesis

High-Value Application Scenarios for 1,3,5-Trichloro-2,4-dinitrobenzene


Environmental Persistence Benchmarking and Remediation Model Compound

T3’s well-characterized alkaline hydrolysis kinetics (0.163 h⁻¹ solid, 1.074 L·mg⁻¹·h⁻¹ dissolved) make it an ideal reference standard for calibrating hydrolysis reactors and environmental fate models for polychlorinated nitroaromatics. Its slower degradation relative to mono-nitro analogs allows for controlled study of mass-transfer limitations [1].

Synthesis of Tetrachloro-dinitrobenzene and Derived High-Energy Intermediates

The unique nitro-denitration pathway of T3 in oleum produces 1,2,3,5-tetrachloro-4,6-dinitrobenzene, a precursor not accessible from DNCB or other simple chloronitrobenzenes. This enables the preparation of mixed halogen-nitro energetics or flame-retardant additives [2].

Aquatic Toxicology Reference for Polychlorinated Nitroaromatic QSAR Models

With a pIGC₅₀ of 2.19 (Tetrahymena pyriformis), T3 serves as a calibration point for QSAR models covering polychlorinated polynitrobenzenes. Its intermediate toxicity between non-nitro and fully nitrated analogs helps validate predictive models used in regulatory risk assessment [3].

Solid-State Dynamics and Crystallinity Studies

The distinct torsional frequencies of T3, directly compared with the tetrachloro analog, support its use in crystal engineering studies where specific lattice dynamics are required, such as in the design of energetic formulations with controlled thermal stability [4].

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